Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

Catalog No.
S1547105
CAS No.
21211-20-1
M.F
C10H6ClFO2S
M. Wt
244.67 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carbox...

CAS Number

21211-20-1

Product Name

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate

IUPAC Name

methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate

Molecular Formula

C10H6ClFO2S

Molecular Weight

244.67 g/mol

InChI

InChI=1S/C10H6ClFO2S/c1-14-10(13)9-8(11)6-3-2-5(12)4-7(6)15-9/h2-4H,1H3

InChI Key

GBCJKOYCWCNSAF-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)Cl

MFBT is an organic compound belonging to the class of heteroaromatic esters. It possesses a benzo[b]thiophene core structure, which is a five-membered aromatic ring containing one sulfur atom and fused with a benzene ring. The molecule also has a methyl ester group attached to the second carbon position and chlorine and fluorine substituents on the third and sixth carbon positions of the benzo[b]thiophene ring, respectively [].

The origin of MFBT is not readily apparent from scientific literature. It is likely an intermediate or precursor in the synthesis of other functional molecules, but its specific origin awaits further investigation.


Molecular Structure Analysis

The key features of MFBT's molecular structure include:

  • Aromatic benzo[b]thiophene ring: This ring structure contributes to the stability of the molecule due to delocalization of electrons.
  • Electron-withdrawing substituents: The presence of chlorine and fluorine atoms withdraws electrons from the ring, potentially affecting its reactivity.
  • Ester group: The methyl ester group (COOCH3) contributes to the polarity of the molecule and may influence its solubility and interaction with other molecules.

Chemical Reactions Analysis

  • Hydrolysis: The ester group in MFBT is susceptible to hydrolysis under acidic or basic conditions, potentially yielding 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid and methanol.

Balanced chemical equation:

CH3OOC-C6H3FClS(O)2 + H2O -> HOOC-C6H3FClS(O)2 + CH3OH (1)

  • Substitution reactions: The chlorine and fluorine atoms on the aromatic ring might be susceptible to nucleophilic substitution reactions depending on the reaction conditions.

Synthesis and Characterization:

Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate is an organic compound, and its synthesis has been reported in scientific literature. Researchers have described methods for its preparation using various starting materials and reaction conditions [, ]. These methods typically involve multi-step synthetic processes, and the final product is characterized using techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity [, ].

Potential Applications:

While the specific research applications of Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate are not extensively documented, its chemical structure suggests potential applications in various areas of scientific research:

  • Medicinal Chemistry: The presence of the fluorine and chlorine atoms, along with the benzo[b]thiophene core, could potentially contribute to interesting biological properties. This has led to investigations into its potential as a lead molecule for drug discovery, though further research is needed to determine its efficacy and safety.
  • Material Science: Aromatic compounds with halogen substituents like Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate can be used as building blocks for the synthesis of functional materials. Their unique properties, such as thermal stability and electronic conductivity, make them potentially useful in applications like organic electronics and optoelectronic devices [].

XLogP3

3.9

Wikipedia

Methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate

Dates

Modify: 2023-08-15

Explore Compound Types